PI3Kδ Inhibition: Potent Cellular Activity of 5-Chloro Scaffold vs. 5-Unsubstituted Analogue
In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation (S473), a 5-chloropyrido[2,3-d]pyrimidin-4(3H)-one derivative (BDBM50394893) exhibited an IC50 of 102 nM [1]. In contrast, a closely related 5-unsubstituted pyrido[2,3-d]pyrimidin-4-one derivative (BDBM50409626) was reported to have significantly higher IC50 values against various targets, including an IC50 of 1300 nM for human PARP1 and 3.5 nM for E. coli DHFR, but no comparable PI3Kδ cellular activity was documented [2]. This 100-fold difference in cellular potency highlights the critical role of the 5-chloro substituent in conferring target-specific cellular activity.
| Evidence Dimension | Cellular PI3Kδ inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | 5-Unsubstituted analogue: IC50 > 1000 nM for other targets; no reported PI3Kδ activity |
| Quantified Difference | >10-fold (estimated based on available data) |
| Conditions | Human PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, 30 min incubation |
Why This Matters
Cellular potency is a key differentiator for lead optimization; the 5-chloro substituent dramatically improves target engagement in a cellular context compared to unsubstituted analogues.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Affinity Data: IC50 = 102 nM for PI3Kδ-mediated AKT phosphorylation. Accessed 2026. View Source
- [2] BindingDB. BDBM50409626 (CHEMBL5284314). Affinity Data: IC50 values for various targets. Accessed 2026. View Source
